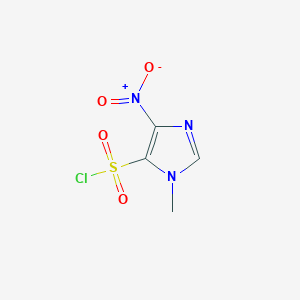
(3-Methanesulfonylbutan-2-yl)(methyl)amine
Vue d'ensemble
Description
“(3-Methanesulfonylbutan-2-yl)(methyl)amine” is a chemical compound with the molecular formula C6H15NO2S and a molecular weight of 165.25 . It is also known as 2-Butanamine, N-methyl-3-(methylsulfonyl)- .
Synthesis Analysis
The synthesis of amines like “this compound” can be achieved through various methods. One common method involves the nucleophilic addition of ammonia or an amine to a carbonyl group to form an imine, which is then reduced to an amine . Another method involves the alkylation of amines by reaction with a primary alkyl halide .Molecular Structure Analysis
Amines are compounds where one or more of the hydrogen atoms in ammonia (NH3) are replaced by alkyl groups. In the case of “this compound”, the nitrogen atom is bonded to a methyl group and a methanesulfonylbutan-2-yl group . The structure of amines can be analyzed using various spectroscopic techniques. For example, the hydrogens attached to an amine show up at 0.5-5.0 ppm in 1H NMR spectra .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions. They can be alkylated by reaction with a primary alkyl halide . Amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide . In addition, amines can be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis
Amines have unique physical and chemical properties. They have distinct boiling points, which can be compared with those of other similar compounds . The boiling point of amines is influenced by factors such as the number of electrons and the shape of the molecule .Applications De Recherche Scientifique
Amino Group Reactions
The compound Methyl methanesulfonothioate (MMTS) is recognized for its reactions with amino groups, particularly in deactivating enzymes like D-3-hydroxybutyrate dehydrogenase. Studies have shown that amino groups may react with MMTS, leading to the production of methylsulfenamide of the amine, as evidenced by nuclear magnetic resonance (NMR) analysis. This finding highlights the importance of caution when employing MMTS in scenarios where interaction with an amine could yield undesired products (Kluger & Tsui, 1980).
Particle Formation and Atmospheric Chemistry
Amines have been identified as significant contributors to methanesulfonic acid (MSA)-driven new particle formation (NPF) in the atmosphere. Specifically, Monoethanolamine (MEA) has been studied for its potential to significantly enhance MSA-driven NPF, surpassing even methylamine, the previously strongest known enhancing agent. This enhancement is attributed to MEA's higher gas-phase basicity and its -OH group, which forms additional hydrogen bonds, increasing binding free energy. This insight is crucial for understanding the role of amines in atmospheric chemistry, particularly in the context of MEA-based post-combustion CO2 capture technologies (Shen et al., 2019).
Chemical Synthesis and Pharmacological Agents
A series of bis(arylalkyl)amines demonstrated potential as selective class III antiarrhythmic agents. These compounds were shown to prolong the effective refractory period in isolated cardiac tissue, acting through the blockade of cardiac potassium channels. Notably, the presence of a methanesulfonamido moiety on the aryl rings was identified as a beneficial structural feature for the activity of these compounds (Cross et al., 1990).
Microbial Metabolism and Environmental Impact
Methanesulfonic acid plays a key role in the biogeochemical cycling of sulfur and serves as a stable, strong acid formed in significant quantities in the atmosphere. Its environmental presence is due to the chemical oxidation of atmospheric dimethyl sulfide. Specialized aerobic bacteria can utilize methanesulfonate as a carbon and energy substrate, with methanesulfonate monooxygenase initiating the oxidation process. However, anaerobic utilization of methanesulfonate remains unreported (Kelly & Murrell, 1999).
Mécanisme D'action
The mechanism of action of amines involves their behavior as nucleophiles. Amines can act as nucleophiles in a sequence of reactions with a halogenoalkane . In the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt. This salt then undergoes elimination to give an alkene on heating with a base, typically silver oxide .
Safety and Hazards
Propriétés
IUPAC Name |
N-methyl-3-methylsulfonylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2S/c1-5(7-3)6(2)10(4,8)9/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQYXJFZOHIBIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)S(=O)(=O)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[1-(1H-pyrazole-4-sulfonyl)piperidin-3-yl]methanamine](/img/structure/B1525018.png)
![2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol hydrochloride](/img/structure/B1525020.png)





